molecular formula C4H8S5 B14341759 1,2,3,5,6-Pentathiepane, 4,7-dimethyl- CAS No. 101517-94-6

1,2,3,5,6-Pentathiepane, 4,7-dimethyl-

Cat. No.: B14341759
CAS No.: 101517-94-6
M. Wt: 216.4 g/mol
InChI Key: NGHSPVUOJNZCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6-Pentathiepane, 4,7-dimethyl- typically involves the cyclization of appropriate precursors containing sulfur and carbon atoms. One common method is the reaction of dimethyl disulfide with sulfur dichloride, followed by cyclization under controlled conditions .

Industrial Production Methods

the synthesis likely involves similar cyclization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6-Pentathiepane, 4,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,5,6-Pentathiepane, 4,7-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,5,6-Pentathiepane, 4,7-dimethyl- involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,5,6-Pentathiepane, 4,7-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

101517-94-6

Molecular Formula

C4H8S5

Molecular Weight

216.4 g/mol

IUPAC Name

4,7-dimethyl-1,2,3,5,6-pentathiepane

InChI

InChI=1S/C4H8S5/c1-3-5-6-4(2)8-9-7-3/h3-4H,1-2H3

InChI Key

NGHSPVUOJNZCHU-UHFFFAOYSA-N

Canonical SMILES

CC1SSC(SSS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.